molecular formula C8H17NO B13530048 2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine

2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine

Cat. No.: B13530048
M. Wt: 143.23 g/mol
InChI Key: HJDUKRWPOIOZNP-UHFFFAOYSA-N
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Description

2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine is an organic compound with the molecular formula C8H17NO It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine typically involves the reaction of 2-methyl-3-bromopropan-1-amine with tetrahydrofuran under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 0-25°C and using an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways, enzyme inhibition, or activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine is unique due to its specific ring structure and the presence of both an amine and a tetrahydrofuran moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-methyl-3-(oxolan-2-yl)propan-1-amine

InChI

InChI=1S/C8H17NO/c1-7(6-9)5-8-3-2-4-10-8/h7-8H,2-6,9H2,1H3

InChI Key

HJDUKRWPOIOZNP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCO1)CN

Origin of Product

United States

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